

Experimental setup for Sonogashira coupling reactions with 1-Hexadecyne.

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Compound of Interest		
Compound Name:	1-Hexadecyne	
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Application Notes and Protocols: Sonogashira Coupling of 1-Hexadecyne

ANP-SC-001

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions.[1][3][4] Its tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][5][6]

This document provides a detailed experimental protocol for the Sonogashira coupling of **1- Hexadecyne** with an aryl halide. **1-Hexadecyne**, a long-chain terminal alkyne, serves as a key building block for introducing lipophilic chains into molecular structures, a common strategy in drug development to enhance membrane permeability and target engagement. The protocol outlines both the classic copper-co-catalyzed method and a copper-free alternative, which can be advantageous in minimizing homocoupling byproducts and simplifying purification.[2][7]

Reaction Mechanism and Workflow



The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

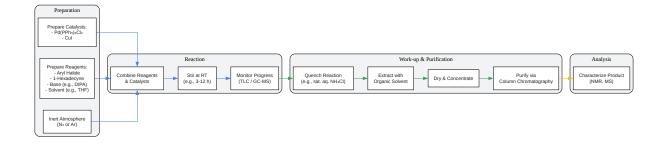
Palladium Cycle:

- Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.[1][8]
- Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][8]
- Reductive Elimination: The resulting complex undergoes reductive elimination to yield the final coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst.[1]

Copper Cycle:

 The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is the active alkyne species for the transmetalation step.[1][8]

In copper-free variants, the base is typically strong enough to deprotonate the alkyne, allowing for the formation of a palladium acetylide intermediate directly, bypassing the need for the copper co-catalyst.[3][7]



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General workflow for Sonogashira coupling of **1-Hexadecyne**.

Experimental Protocols



Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with **1- Hexadecyne** using a palladium/copper catalytic system.

Materials:

- Aryl halide (e.g., lodobenzene, 1.0 eq)
- **1-Hexadecyne** (1.1 eq)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 0.05 eq)
- Copper(I) iodide (CuI, 0.025 0.05 eq)
- Diisopropylamine (DIPA) or Triethylamine (TEA) (5.0 7.0 eq)
- Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Saturated agueous ammonium chloride (NH₄Cl)
- Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Equipment:

- Schlenk flask or round-bottom flask with a septum
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas line with a manifold
- Syringes and needles



Standard laboratory glassware for work-up and purification

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.025 mmol).
- Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask. Sequentially add diisopropylamine (7.0 mmol) and 1-Hexadecyne (1.1 mmol) via syringe at room temperature.[8]
- Reaction: Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[8]
- The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[8]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

- Aryl halide (e.g., lodobenzene, 1.0 eg)
- **1-Hexadecyne** (1.2 eq)



- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 0.05 eq)
- Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Pyrrolidine, 2.0 eq)
- Anhydrous, degassed solvent (e.g., NMP, DMF, or Toluene)

Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst and the base to a dry Schlenk flask.
- Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5 mL) and stir for 10 minutes. Add 1-Hexadecyne (1.2 mmol) followed by the aryl halide (1.0 mmol).[7]
- Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C, substrate-dependent) and monitor the reaction's progress.[7]
- Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the Sonogashira coupling of **1-Hexadecyne** with various aryl halides.



Entry	Aryl Halide (1.0 eq)	Catalyst System (mol%)	Base (eq)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	lodobenz ene	Pd(PPh ₃) ₂ Cl ₂ (2), Cul (2.5)	DIPA (7.0)	THF	RT	3	92
2	4- Bromotol uene	Pd(PPh ₃) 4 (4), Cul (4)	TEA (5.0)	DMF	80	12	85
3	4- Iodoanis ole	Pd(PPh ₃) ₂ Cl ₂ (2), Cul (2.5)	DIPA (7.0)	THF	RT	4	95
4	1- lodonaph thalene	Pd(dppf) Cl ₂ (3), Cul (3)	TEA (5.0)	Toluene	60	8	88
5	lodobenz ene	Pd(PPh ₃) ₄ (5) (Copper- Free)	Pyrrolidin e (2.0)	NMP	50	10	89

Yields are for isolated, purified products and are representative. Actual results may vary based on experimental precision and substrate purity.

Safety and Handling

- Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Organic solvents like THF, DMF, and Toluene are flammable and should be handled with care.
- Amine bases such as DIPA and TEA are corrosive and have strong odors; they should be handled in a well-ventilated fume hood.



 All reactions under an inert atmosphere should be performed using proper Schlenk line or glovebox techniques to prevent exposure to air and moisture.

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